1,2,3,4-Tetra-O-benzyl-6-O-trityl-a-D-mannopyranose
Description
1,2,3,4-Tetra-O-benzyl-6-O-trityl-α-D-mannopyranose (CAS: 377074-45-8) is a highly functionalized carbohydrate derivative extensively employed in glycochemistry and glycosylation reactions. Its molecular formula is C₅₃H₄₂O₁₀, with a molecular weight of 838.905 g/mol . The compound features four benzyl (Bn) groups at the 1,2,3,4-positions and a trityl (triphenylmethyl, Tr) group at the 6-O position. These protecting groups serve critical roles:
- Benzyl groups provide robust protection for hydroxyl groups, requiring harsh conditions (e.g., hydrogenolysis) for removal.
- Trityl group at the primary 6-OH position offers acid-labile protection, enabling selective deprotection under mild acidic conditions (e.g., 80% acetic acid) .
This compound is pivotal in synthesizing oligosaccharides and glycoconjugates, where precise regioselective manipulation is required. Its bulky trityl group also enhances solubility in organic solvents, facilitating reactions in non-polar media.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-2,3,4,5-tetrakis(phenylmethoxy)-6-(trityloxymethyl)oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H50O6/c1-8-22-41(23-9-1)36-54-49-48(40-58-53(45-30-16-5-17-31-45,46-32-18-6-19-33-46)47-34-20-7-21-35-47)59-52(57-39-44-28-14-4-15-29-44)51(56-38-43-26-12-3-13-27-43)50(49)55-37-42-24-10-2-11-25-42/h1-35,48-52H,36-40H2/t48-,49-,50+,51+,52+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEFKLSXFOMSCJ-MFYHPOFSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H50O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Key Considerations
Retrosynthetic Analysis
The target molecule is derived from D-mannose through sequential protection of hydroxyl groups. The primary synthetic challenge lies in achieving regioselective benzylation at positions 1, 2, 3, and 4 while preserving the trityl group at position 6. Two dominant strategies emerge:
- Early tritylation : Introducing the trityl group at C-6 first, leveraging its bulkiness to direct subsequent benzylations.
- Orthogonal protection : Using temporary protecting groups (e.g., acetates) to enable stepwise functionalization.
The first approach is favored industrially due to higher yields (99% reported), while academic settings often employ orthogonal methods for mechanistic studies.
Stepwise Synthesis Protocols
Direct Benzylation of 6-O-Trityl-D-mannopyranose
Starting Material Preparation
Begin with benzyl 6-O-trityl-α-D-mannopyranoside, synthesized via:
- Tritylation of D-mannose using trityl chloride in pyridine.
- Purification via silica chromatography (toluene/methanol 3:1).
Tetra-O-benzylation
Reagents :
- Benzyl bromide (4.2 eq)
- Sodium hydride (4.5 eq)
- Anhydrous DMF
Procedure :
- Suspend 6-O-trityl-mannopyranoside (1 eq) in DMF under N₂.
- Add NaH portionwise at 0°C, followed by BnBr dropwise.
- Warm to 25°C, stir 12 hr.
- Quench with MeOH, concentrate, and purify via column chromatography (hexane/EtOAc 7:1).
Yield : 99%
Key Advantage : Single-step benzylation avoids intermediate isolations.
Optimization Techniques
Analytical Characterization
Industrial Applications
FDG Production
This compound serves as the immediate precursor for mannose triflate, enabling 18F-radiolabeling in PET tracers. Scale-up protocols achieve 65-85 g batches starting from 200 g D-mannose.
Glycosylation Reactions
The 6-O-trityl group directs glycosyl donors to form β-linkages, critical for synthesizing tumor-associated carbohydrate antigens.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetra-O-benzyl-6-O-trityl-a-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.
Substitution: The benzyl and trityl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can yield alcohols or deprotected sugars.
Scientific Research Applications
Synthesis of Glycosides
1,2,3,4-Tetra-O-benzyl-6-O-trityl-α-D-mannopyranose is primarily used as a glycosyl donor in the synthesis of glycosides. The presence of multiple benzyl groups enhances its stability and reactivity, making it suitable for various coupling reactions.
Case Study :
A study demonstrated its utility in synthesizing complex oligosaccharides through selective glycosylation reactions. The compound was reacted with different acceptors to yield a range of glycosides with varying biological activities .
Carbohydrate Chemistry
This compound plays a vital role in carbohydrate chemistry as a building block for the construction of more complex carbohydrate structures. Its ability to undergo various transformations allows chemists to explore different carbohydrate derivatives.
Data Table: Common Reactions Involving 1,2,3,4-Tetra-O-benzyl-6-O-trityl-α-D-mannopyranose
| Reaction Type | Conditions | Products |
|---|---|---|
| Glycosylation | Lewis acid catalyst | Glycosides |
| Deprotection | Hydrogenation or acid hydrolysis | α-D-Mannopyranose |
| Coupling with Amines | Nucleophilic substitution | Amine-linked glycosides |
Biological Studies
Due to its structural similarity to natural sugars, this compound is also explored for its potential biological activities. It can be used in studies examining sugar recognition by lectins and other carbohydrate-binding proteins.
Case Study :
Research has shown that derivatives of this compound can inhibit certain bacterial growth by interfering with their sugar metabolism pathways .
Pharmaceutical Applications
In drug design and development, 1,2,3,4-Tetra-O-benzyl-6-O-trityl-α-D-mannopyranose can serve as a precursor for the synthesis of glycosylated drugs that exhibit improved pharmacokinetic properties.
Data Table: Potential Pharmaceutical Applications
| Application Area | Description |
|---|---|
| Antiviral Agents | Synthesis of glycosylated nucleosides |
| Anticancer Drugs | Development of targeted therapies |
| Vaccine Development | Use in conjugate vaccines |
Material Science
This compound is also being investigated for its potential applications in material science, particularly in the development of biocompatible materials that mimic natural polysaccharides.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-O-benzyl-6-O-trityl-a-D-mannopyranose involves its role as a protected sugar intermediate. The protecting groups (benzyl and trityl) prevent unwanted reactions at specific hydroxyl groups, allowing for selective reactions at other positions. This selective protection is crucial for the synthesis of complex carbohydrate structures. The molecular targets and pathways involved depend on the specific application and the subsequent reactions the compound undergoes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 1,2,3,4-Tetra-O-benzyl-6-O-trityl-α-D-mannopyranose with structurally related mannopyranose derivatives:
Biological Activity
1,2,3,4-Tetra-O-benzyl-6-O-trityl-α-D-mannopyranose (CAS No. 78561-22-5) is a synthetic carbohydrate derivative notable for its structural complexity and potential biological applications. This compound is characterized by a molecular formula of C53H50O6 and a molecular weight of approximately 782.97 g/mol . Its unique structure includes multiple benzyl and trityl protective groups, which enhance its stability and solubility in organic solvents.
Anti-inflammatory Effects
In addition to antimicrobial activity, some mannopyranose derivatives have been studied for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for therapeutic applications in inflammatory diseases .
Case Studies
- Antibacterial Activity : A study involving structurally similar triazole derivatives highlighted their effectiveness against E. coli and S. aureus. The synthesized compounds exhibited higher antibacterial activity compared to standard antibiotics such as Imipenem and Nystatin .
- Molecular Modeling : Molecular docking studies have been conducted to predict the binding affinity of mannopyranose derivatives to bacterial enzymes. These studies suggest that the structural features of these sugars enhance their interaction with target proteins involved in bacterial metabolism .
Synthesis and Characterization
The synthesis of 1,2,3,4-Tetra-O-benzyl-6-O-trityl-α-D-mannopyranose typically involves the selective protection of hydroxyl groups on mannopyranose using benzyl and trityl groups. The reaction conditions are crucial for achieving high yields and purity:
Synthesis Steps
- Protection of Hydroxyl Groups : The hydroxyl groups on mannopyranose are protected using benzyl bromide and trityl chloride in the presence of a base.
- Purification : The crude product is purified using column chromatography to isolate the desired tetra-O-benzyl derivative.
- Characterization : Characterization techniques such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) are employed to confirm the structure.
Characterization Data Table
| Technique | Observations |
|---|---|
| NMR (1H) | Signals corresponding to aromatic protons at δ 7.0 - 7.5 ppm; anomeric proton signal around δ 5.0 ppm |
| FTIR | Characteristic peaks for C-H stretching at 3000-3100 cm⁻¹; C=O stretch around 1730 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak at m/z = 783 confirming the molecular weight |
Q & A
Q. What are the key synthetic strategies for preparing 1,2,3,4-Tetra-O-benzyl-6-O-trityl-α-D-mannopyranose?
The synthesis involves sequential protection of hydroxyl groups. The primary 6-OH is typically tritylated first due to its lower steric hindrance, followed by benzylation of the remaining hydroxyl groups (2, 3, 4 positions). For example, tritylation can be achieved using trityl chloride in pyridine, while benzylation employs benzyl bromide with NaH as a base. Final purification often involves silica gel chromatography with toluene/EtOAc gradients .
Q. How is the compound characterized after synthesis?
Structural confirmation relies on a combination of ESI-MS for molecular weight verification (e.g., m/z [M + Na]<sup>+</sup> calc. 1497.5589, found 1497.5589) and NMR spectroscopy to resolve stereochemistry. <sup>13</sup>C-NMR distinguishes benzyl (δ = 127.5–138.8 ppm) and trityl groups, while <sup>1</sup>H-NMR identifies anomeric protons (δ = 4.81–5.24 ppm, J = 1.8–1.9 Hz) .
Q. Why are benzyl and trityl groups preferred for protection?
Benzyl groups offer stability under acidic and basic conditions, while the bulky trityl group selectively protects the primary 6-OH due to steric effects. This dual strategy allows sequential deprotection for downstream glycosylation .
Advanced Research Questions
Q. How can stereochemical control be ensured during glycosylation using this compound as a donor?
Stereoselectivity is achieved by using N-iodosuccinimide (NIS) and AgOTf as promoters at −30°C, which stabilize the oxocarbenium ion intermediate. Low temperatures suppress side reactions, while the trityl group’s bulkiness directs glycosylation to the desired β-configuration .
Q. What analytical methods resolve contradictions in reaction outcomes (e.g., incomplete glycosylation)?
TLC-MS monitors reaction progress in real time, while HPLC with evaporative light scattering detects unreacted donor. For ambiguous results, 2D NMR (HSQC, NOESY) clarifies regioisomers. For example, NOESY correlations between H1 of the donor and H4 of the acceptor confirm linkage .
Q. How does the choice of activating agents impact glycosylation efficiency?
Comparative studies show NIS/AgOTf outperforms BF3·Et2O in activating thioglycoside donors (e.g., ethyl 1-thio-mannopyranosides). NIS/AgOTf provides higher yields (>67%) and better α-selectivity due to milder conditions, minimizing side reactions like trityl group cleavage .
Q. What strategies mitigate challenges in large-scale synthesis?
- Solvent optimization : Replace DCM with toluene for better solubility of tritylated intermediates.
- Catalyst recycling : Recover Pd(OH)2 after hydrogenolysis of benzyl groups via filtration.
- Automated chromatography : Use flash systems with gradient elution (pentane → EtOAc) to reduce purification time .
Contradiction Analysis
- Benzoyl vs. Benzyl Protection : While and use benzoylated donors for glycosylation, the target compound employs benzyl groups. Benzyl is preferred for long-term stability, but benzoyl offers higher reactivity in specific cases. Researchers must balance stability and reactivity based on downstream steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
